Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate
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Overview
Description
Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a tert-butyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-ketoester with an amine in the presence of a catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the naphthyridine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate
- Tert-butyl 2-amino-4,5,7,8-tetrahydro-6H-thiazolo[4,5-d]azepine-6-carboxylate
Uniqueness
Tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate is unique due to its specific naphthyridine core structure and the presence of a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl 2-oxo-4a,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-6-10-9(8-15)4-5-11(16)14-10/h4-5,9H,6-8H2,1-3H3 |
InChI Key |
KSDQVESRUNFLNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NC(=O)C=CC2C1 |
Origin of Product |
United States |
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